molecular formula C16H22O B2918843 1-(4-Cyclohexylphenyl)butan-1-one CAS No. 70211-02-8

1-(4-Cyclohexylphenyl)butan-1-one

Cat. No.: B2918843
CAS No.: 70211-02-8
M. Wt: 230.351
InChI Key: ZBKKHIUKTPWMNV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(4-Cyclohexylphenyl)butan-1-one typically involves the reaction of 4-cyclohexylbenzaldehyde with butanone in the presence of a catalyst. The reaction conditions often include a solvent such as ethanol and a base like sodium hydroxide to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for higher yields and purity .

Chemical Reactions Analysis

1-(4-Cyclohexylphenyl)butan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Cyclohexylphenyl)butan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Cyclohexylphenyl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(4-Cyclohexylphenyl)butan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-(4-cyclohexylphenyl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O/c1-2-6-16(17)15-11-9-14(10-12-15)13-7-4-3-5-8-13/h9-13H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKKHIUKTPWMNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC=C(C=C1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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